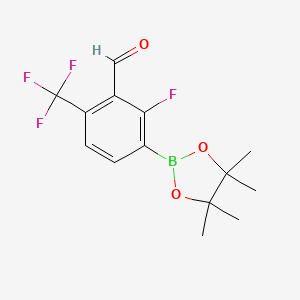

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C14H15BF4O3 |

|---|---|

Molekulargewicht |

318.07 g/mol |

IUPAC-Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-7H,1-4H3 |

InChI-Schlüssel |

UGDJDOLFOAFHHA-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Suzuki-Miyaura Cross-Coupling

The most established route involves:

-

- Aryl halide bearing both fluorine and trifluoromethyl substituents (e.g., 2-fluoro-6-(trifluoromethyl)aryl bromide or iodide)

- Bis(pinacolato)diboron or a preformed boronic acid pinacol ester

-

- Palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2

- Base such as potassium acetate or potassium carbonate

- Solvent: typically dioxane or dimethylformamide (DMF)

-

- Inert atmosphere (argon or nitrogen)

- Heating at 80–110 °C for 12–24 hours

Outcome: Formation of the aryl boronic ester intermediate with the dioxaborolane moiety attached at the 3-position of the aromatic ring, preserving the fluorine and trifluoromethyl groups at the 2- and 6-positions respectively.

Alternative Methods and Functional Group Transformations

Direct Borylation:

Transition-metal catalyzed direct borylation of aromatic C–H bonds can be employed to install the boronic ester group, using iridium or rhodium catalysts with bis(pinacolato)diboron reagents. This method can offer regioselectivity influenced by directing groups such as aldehydes.Formylation:

The aldehyde group at the 1-position can be introduced via formylation reactions such as the Vilsmeier-Haack reaction on the pre-borylated aromatic ring, or by starting from a formyl-substituted aryl halide.Protection and Deprotection Steps:

The boronic acid moiety is often protected as the pinacol ester (dioxaborolane) to enhance stability during synthetic steps and purification.

Reaction Optimization Data

Extensive optimization of reaction parameters for similar boronic ester-containing benzaldehydes has been reported, which can be extrapolated to this compound:

| Parameter | Conditions Tested | Observations |

|---|---|---|

| Catalyst loading | 1–10 mol% Pd | Optimal yield at 4 mol% Pd |

| Base | K2CO3, KOAc, NaOH | Potassium acetate favored |

| Solvent | Dioxane, DMF, DCM | Dioxane provided best solubility |

| Temperature | 80–110 °C | 90–100 °C optimal |

| Reaction time | 12–24 hours | 18 hours sufficient for completion |

Such parameters influence the yield and purity of the final product, with palladium catalyst choice and base being critical for efficient coupling.

Representative Experimental Procedure

A typical procedure based on literature protocols is as follows:

In a dry Schlenk flask under argon atmosphere, dissolve the aryl halide (e.g., 2-fluoro-6-(trifluoromethyl)aryl bromide) in dry dioxane.

Add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (4 mol%).

Heat the reaction mixture to 90 °C and stir for 18 hours.

After completion (monitored by TLC or HPLC), cool the reaction and quench with water.

Extract with ethyl acetate, wash, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by silica gel chromatography to afford the boronic ester-substituted benzaldehyde.

Summary Table of Preparation Routes

| Preparation Method | Key Reagents | Catalyst/System | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Aryl halide, bis(pinacolato)diboron | Pd(PPh3)4 or Pd(dppf)Cl2 | 80–110 °C, 12–24 h | 70–90 | Most common, well-established |

| Direct C–H Borylation | Aryl aldehyde, bis(pinacolato)diboron | Ir or Rh catalysts | Mild heating, inert gas | Moderate | Regioselectivity depends on directing groups |

| Formylation of Borylated Intermediates | Vilsmeier-Haack reagents | None | Reflux in DMF or similar | Variable | Alternative when aldehyde introduced last |

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety (dioxaborolane group) enables participation in palladium-catalyzed cross-coupling reactions. This reaction typically involves aryl halides or triflates to form biaryl structures, a cornerstone in pharmaceutical and materials synthesis.

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF or DMF |

| Temperature | 80–100°C |

| Key Products | Biaryl derivatives with trifluoromethyl and aldehyde functionalities |

The aldehyde group remains inert under these conditions but may require protection in multi-step syntheses .

Aldehyde Functional Group Reactivity

The benzaldehyde group undergoes classical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidation

-

Reagents: KMnO₄, CrO₃, or TEMPO/oxone

-

Product: 2-Fluoro-3-(dioxaborolan-yl)-6-(trifluoromethyl)benzoic acid

Reduction

-

Reagents: NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd-C)

-

Product: Primary alcohol derivative (C₁₄H₁₇BF₄O₃)

-

Selectivity: Boronic ester stability requires mild conditions (e.g., NaBH₄ in THF at 0°C) .

Nucleophilic Addition

-

Examples: Grignard reagents, hydrazines, or amines

-

Products: Secondary alcohols, hydrazones, or imines

-

Challenges: Steric hindrance from the trifluoromethyl group may slow kinetics .

Boronic Ester Transesterification

The pinacol boronic ester can undergo ligand exchange with diols (e.g., catechol) to modulate solubility or reactivity.

| Transesterification Conditions | Outcomes |

|---|---|

| Diol | Catechol, ethylene glycol |

| Catalyst | Acidic (e.g., TsOH) or anhydrous conditions |

| Application | Tuning solubility for aqueous-phase reactions or polymer synthesis |

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological systems due to its unique fluorinated and boron-containing structure.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its reactive functional groups.

Pathways Involved: It can participate in various biochemical pathways, including those involving oxidation-reduction reactions and nucleophilic substitutions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Electronic Effects :

- The trifluoromethyl (-CF₃) and fluoro (-F) groups in the target compound are electron-withdrawing, enhancing the electrophilicity of the boronate ester. This facilitates transmetalation in Suzuki-Miyaura reactions compared to analogs lacking these groups (e.g., 4-(pinacol boronate)benzaldehyde) .

- Positional isomerism significantly impacts reactivity.

Steric Considerations :

- The ortho-fluoro substituent (position 2) in the target compound introduces steric hindrance near the boronate ester, which may slow coupling reactions compared to analogs with para-substituted Bpin groups (e.g., 3-Fluoro-4-(pinacol boronate)benzaldehyde ).

Functional Group Compatibility :

- The aldehyde group in the target compound allows for post-functionalization via condensation or nucleophilic addition, unlike pyridine- or amine-containing analogs (e.g., 2-(pinacol boronate)-6-(trifluoromethyl)pyridine or benzenamine derivatives ).

Stability and Handling :

- All pinacol boronate esters exhibit hydrolytic stability, but electron-withdrawing substituents (e.g., -CF₃, -F) may further stabilize the boronate against protodeboronation .

Biologische Aktivität

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde is a synthetic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

- Molecular Formula : C13H16BFO3

- Molar Mass : 250.07 g/mol

- CAS Number : 1112209-40-1

- Solubility : Slightly soluble in water .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane penetration and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- MIC Values : Some derivatives have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential as antibacterial agents .

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| Compound A | 4–8 | Staphylococcus aureus |

| Compound B | 0.5–1.0 | Mycobacterium tuberculosis |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzaldehyde compounds against resistant strains of bacteria. The results showed that certain derivatives had potent activity against multidrug-resistant strains with MIC values significantly lower than traditional antibiotics .

Case Study 2: Anticancer Potential

Research conducted on a series of fluorinated benzaldehydes revealed that one derivative exhibited a high rate of apoptosis in breast cancer cells. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are crucial:

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. Aryl halides (e.g., bromo- or iodo-substituted benzaldehydes) are coupled with pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous base (e.g., Na₂CO₃) at reflux . Key parameters include maintaining anhydrous conditions to prevent boronate hydrolysis and optimizing stoichiometry to avoid over-functionalization. Post-reaction purification involves column chromatography and crystallization, as described in analogous syntheses of trifluoromethyl-substituted boronate esters .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential. The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (~δ -60 to -70 ppm), while the dioxaborolane ring protons resonate as a singlet (δ ~1.3 ppm for CH₃ groups) in ¹H NMR .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, confirming regiochemistry and steric effects of substituents. Data collection requires high-quality single crystals grown via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with ESI+ or MALDI-TOF detecting the molecular ion peak (e.g., [M+H]+ for C₁₅H₁₄BF₄O₃) .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine and CF₃ groups reduces electron density at the benzaldehyde ring, enhancing oxidative addition efficiency with palladium catalysts. However, steric hindrance from the CF₃ group may slow transmetallation. Computational studies (DFT) using Gaussian or ORCA software can model charge distribution and predict coupling rates. Experimental validation involves kinetic profiling under varying Pd/ligand systems (e.g., XPhos vs. SPhos) to optimize turnover .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homocoupling) during Suzuki-Miyaura reactions with this boronate ester?

- Methodological Answer :

- Protodeboronation Prevention : Use degassed solvents and inert atmospheres to minimize hydrolysis. Additives like KF or Cs₂CO₃ stabilize the boronate intermediate .

- Homocoupling Suppression : Optimize catalyst loading (≤5 mol% Pd) and ligand-to-metal ratios. Bulky ligands (e.g., tBuBrettPhos) reduce undesired dimerization .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation. Quenching aliquots at intervals and analyzing via TLC (silica GF₂₅₄ plates) ensures reaction progress .

Q. How can computational modeling guide the design of derivatives for specific applications (e.g., medicinal chemistry or materials science)?

- Methodological Answer :

- Docking Studies : Software like AutoDock Vina predicts binding affinity to biological targets (e.g., kinases), leveraging the aldehyde group for covalent inhibition.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with properties like logP or metabolic stability using MOE or Schrödinger suites .

- Crystal Engineering : Mercury (CCDC) analyzes packing motifs for materials applications (e.g., OLEDs), where CF₃ groups enhance thermal stability .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to reconcile divergent literature data?

- Methodological Answer : Divergent results often arise from solvent purity, Pd catalyst source, or substrate ratios. Reproduce reactions using standardized conditions (e.g., anhydrous THF, Pd(OAc)₂/SPhos) and compare yields via HPLC (C18 column, acetonitrile/water gradient). Meta-analysis of literature (e.g., Web of Science) identifies outliers due to unoptimized workup protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.